molecular formula C8H10O3 B141022 3,5-Dimethoxyphenol CAS No. 500-99-2

3,5-Dimethoxyphenol

Cat. No.: B141022
CAS No.: 500-99-2
M. Wt: 154.16 g/mol
InChI Key: XQDNFAMOIPNVES-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenol is a member of methoxybenzenes and a member of phenols.
This compound is a natural product found in Streptomyces antioxidans and Taxus baccata with data available.

Biological Activity

3,5-Dimethoxyphenol (3,5-DMP) is a compound that has garnered attention due to its various biological activities and implications in toxicology. This article explores the biological activity of 3,5-DMP, including its synthesis, pharmacological effects, and case studies related to its toxicity.

Chemical Structure and Synthesis

This compound is a methoxy-substituted phenolic compound with the chemical formula C₈H₁₀O₃. Its structure includes two methoxy groups attached to the benzene ring at the 3 and 5 positions. The synthesis of 3,5-DMP can be achieved through various methods, including electrophilic aromatic substitution reactions involving phenol derivatives.

Antioxidant Properties

Research indicates that 3,5-DMP exhibits significant antioxidant activity. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage in oxidative stress conditions. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Anti-inflammatory Effects

Several studies have reported that 3,5-DMP possesses anti-inflammatory properties. For instance, it has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving synthesized derivatives of 3,5-DMP, compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

3,5-DMP has also shown antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth. This antimicrobial activity suggests potential applications in pharmaceuticals and food preservation.

Case Studies on Toxicity

This compound is notably recognized as a marker for poisoning from Taxus baccata (yew tree). In several case studies involving fatal intoxications, the presence of 3,5-DMP was quantified in the blood and other biological materials of affected individuals. For example:

  • Case Study 1 : In a reported case of suicide by ingestion of yew leaves, concentrations of 3,5-DMP were found to be 82 ng/ml and 417 ng/ml in the blood samples .
  • Case Study 2 : Another study highlighted the detection of 3,5-DMP as a critical biomarker in post-mortem analyses for yew poisoning cases .

These findings underline the importance of accurate detection methods for 3,5-DMP in forensic science.

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryUp to 85% TNF-α inhibition
AntimicrobialEffective against E. coli
ToxicityMarker for yew poisoning

Scientific Research Applications

Pharmaceutical Applications

3,5-Dimethoxyphenol serves as a precursor in the synthesis of various pharmaceuticals. Its applications include:

  • Analgesics and Anti-inflammatory Drugs : It is utilized in the development of compounds aimed at pain relief and reducing inflammation.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, making it beneficial in formulations aimed at combating oxidative stress.

Case Study: Synthesis of (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol

A recent study demonstrated the synthesis of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol using this compound as a key reactant. The reaction yielded an 81% product under optimized conditions using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. This highlights its utility in pharmaceutical synthesis .

Food Industry Applications

In the food sector, this compound is recognized for its flavoring properties. It can be found in various food items such as:

  • Flavoring Agent : Its pleasant aroma enhances the sensory experience of food products.
  • Biomarker for Food Consumption : Due to its presence in foods like blueberries and pot marjoram, it serves as a potential biomarker for dietary intake .

Cosmetic Industry Applications

The compound's antioxidant properties extend to cosmetic formulations:

  • Skin Health : Incorporated into skincare products to protect against oxidative damage and improve skin health.
  • Anti-Aging Formulations : Its ability to scavenge free radicals makes it valuable in anti-aging products.

Material Science Applications

Research is ongoing into the use of this compound in material science:

  • Polymers and Resins Development : It contributes to advancements in materials with enhanced durability and thermal stability.
  • Coatings : Its properties are being explored for use in protective coatings .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a reagent:

  • Detection and Quantification : It aids in the detection and quantification of other compounds in complex mixtures.
  • Mass Spectrometry : A case study highlighted its role as a significant metabolite for detecting poisoning from Taxus baccata leaves .

Data Summary Table

Application AreaSpecific UsesKey Benefits
PharmaceuticalsPrecursor for analgesicsPain relief and anti-inflammatory effects
Food IndustryFlavoring agentEnhances food sensory experience
CosmeticsAntioxidant formulationsProtects skin from oxidative stress
Material SciencePolymers and resinsImproved durability and thermal stability
Analytical ChemistryReagent for detectionHigh sensitivity in complex mixtures

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3,5-dimethoxyphenol, and how do reaction parameters influence yield?

  • Methodological Answer : Dehydrative coupling of this compound with ketones (e.g., under acidic or catalytic conditions) is a common synthetic route. Key parameters include solvent polarity, temperature (e.g., 80–120°C), and catalyst selection (e.g., Pd-based catalysts for C-allylation). Yield optimization requires monitoring reaction progress via HPLC or GC-MS to identify intermediates and byproducts .

Q. How can this compound be reliably detected and quantified in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred due to its sensitivity for low-concentration metabolites. Sample preparation involves solid-phase extraction (SPE) to isolate phenolic compounds. Validation should include spiked recovery tests (e.g., 70–120% recovery rates) and calibration curves using deuterated internal standards .

Q. What are the primary natural sources of this compound, and how is its biosynthesis regulated?

  • Methodological Answer : It is a toxin metabolite in Taxus baccata (yew) leaves and a product of lignin degradation. Biosynthesis involves O-methyltransferase enzymes (e.g., cloned from Ruta graveolens), which catalyze methylation of phloroglucinol. Transcriptomic analysis of plant tissues under stress (e.g., pathogen exposure) can elucidate regulatory pathways .

Advanced Research Questions

Q. How do phase I/II metabolic pathways of this compound vary across species, and what analytical techniques resolve conflicting data?

  • Methodological Answer : In humans, phase II metabolism dominates, with glucuronidation and sulfation forming hydrophilic conjugates. Rodent models may show divergent phase I oxidation patterns. To resolve contradictions, use comparative metabolomics (LC-QTOF-MS) and isotope-labeled tracers to track metabolic flux .

Q. What structural modifications enhance this compound’s bioactivity while minimizing toxicity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethanesulfonate) at the phenolic -OH improves stability and pharmacokinetics. Toxicity screening via in vitro cytotoxicity assays (e.g., HepG2 cells) and in silico ADMET prediction (e.g., SwissADME) can prioritize derivatives .

Q. How does this compound interact with enzymes like O-methyltransferases, and what drives substrate specificity?

  • Methodological Answer : Kinetic studies (e.g., Michaelis-Menten analysis) reveal that serine-rich N-terminal domains in O-methyltransferases enhance binding affinity. Site-directed mutagenesis (e.g., replacing Ser residues with Ala) combined with X-ray crystallography identifies critical active-site interactions .

Q. What experimental designs address discrepancies in reported antifungal efficacy of this compound derivatives?

  • Methodological Answer : Standardize antifungal assays using CLSI guidelines (e.g., M38-A2 for filamentous fungi). Variables include inoculum size (e.g., 1–5 × 10³ CFU/mL) and solvent controls (DMSO ≤1%). Meta-analysis of published MIC values can identify strain-specific variability .

Q. How do conjugation reactions (e.g., glucuronidation) alter this compound’s pharmacokinetic profile?

  • Methodological Answer : Use hepatocyte incubation studies to measure conjugation rates. Pharmacokinetic modeling (e.g., non-compartmental analysis) quantifies clearance (CL) and half-life (t½). Compare urinary excretion profiles in in vivo models via LC-MS/MS .

Q. What role does this compound play in lignin-derived supramolecular materials, and how is its reactivity tuned?

  • Methodological Answer : As a lignin monomer, it forms cross-linked polymers via radical coupling (e.g., laccase-mediated oxidation). Tuning reactivity involves modifying methoxy group positions and using co-solvents (e.g., dioxane/water mixtures) to control polymerization kinetics .

Q. How can computational chemistry predict this compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. Validate predictions with inhibition assays (e.g., CYP3A4 fluorometric kits) and correlate with DFT-calculated electron density maps .

Properties

IUPAC Name

3,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDNFAMOIPNVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075426
Record name Phenol, 3,5-dimethoxy-
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Molecular Weight

154.16 g/mol
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CAS No.

500-99-2
Record name 3,5-Dimethoxyphenol
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Record name Phloroglucinol dimethyl ether
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Record name 3,5-Dimethoxyphenol
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Record name Phenol, 3,5-dimethoxy-
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Record name 3,5-dimethoxyphenol
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Record name 3,5-DIMETHOXYPHENOL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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